molecular formula C14H10FN3O2 B5525756 3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

Cat. No.: B5525756
M. Wt: 271.25 g/mol
InChI Key: ZKCDOFRQDVVZLK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to show a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. These could potentially include pathways related to cell signaling, gene expression, metabolic processes, and more .

Pharmacokinetics

For instance, the presence of functional groups like the benzimidazole might influence its absorption and distribution .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of similar compounds, potential effects could include modulation of protein activity, alteration of signal transduction pathways, and changes in cellular responses .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other interacting molecules or specific cellular contexts .

Biochemical Analysis

Biochemical Properties

The 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide compound has been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is complex and involves a variety of biochemical interactions. For instance, it has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the amide bond between the benzimidazole core and the benzoyl chloride derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide can be compared with other benzimidazole derivatives such as:

  • 2-aminobenzimidazole
  • 5,6-dimethylbenzimidazole
  • N-methylbenzimidazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the fluoro group in this compound may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

IUPAC Name

3-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-9-3-1-2-8(6-9)13(19)16-10-4-5-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDOFRQDVVZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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